4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pent-2-ynoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-3-6-11-18-16-10-9-13(12-17)14-7-4-5-8-15(14)16/h4-5,7-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOLPAIKBVZLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCOC1=CC=C(C2=CC=CC=C21)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Naphthaldehyde Scaffolds in Organic Synthesis and Functional Material Design
Naphthaldehyde scaffolds, derived from the aromatic hydrocarbon naphthalene (B1677914), are privileged structures in organic chemistry. The naphthalene ring system is a recurring motif in a variety of natural products and pharmacologically active compounds. nih.gov The presence of an aldehyde group on the naphthalene core provides a reactive site for a multitude of chemical transformations, including but not limited to, condensation reactions, oxidations, reductions, and the formation of Schiff bases.
Derivatives such as 1-naphthaldehyde (B104281) and 2-naphthaldehyde (B31174) are common starting materials in the synthesis of more complex molecules. orgsyn.orgsigmaaldrich.com For instance, hydroxy-substituted naphthaldehydes, like 2-hydroxy-1-naphthaldehyde (B42665) and 4-hydroxy-1-naphthaldehyde (B1296455), are extensively used as precursors for the synthesis of chemosensors, ligands for coordination chemistry, and various heterocyclic compounds. nbinno.comresearchgate.netresearchgate.net The inherent fluorescence of the naphthalene core makes these compounds particularly attractive for the development of optical sensors and imaging agents. researchgate.net The rigid and planar structure of the naphthalene unit also contributes to the formation of ordered molecular assemblies, a desirable feature in the design of functional materials such as liquid crystals and organic semiconductors.
The reactivity of the aldehyde group allows for its conversion into a wide array of other functional groups, making naphthaldehydes versatile building blocks. For example, the aldehyde can participate in aldol (B89426) reactions, Wittig reactions, and serve as an anchor point for the construction of larger, conjugated systems. This versatility has cemented the role of naphthaldehyde scaffolds as a fundamental component in the toolbox of synthetic organic chemists.
Significance of Alkyne Moieties in Modular Synthesis and Advanced Materials
The incorporation of an alkyne functional group into a molecule imparts a high degree of synthetic versatility. Terminal and internal alkynes are key participants in a wide range of chemical transformations, most notably in the realm of "click chemistry." researchgate.netnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, allowing for the efficient and highly selective formation of 1,2,3-triazole rings from an alkyne and an azide. benthamdirect.comwikipedia.org This reaction is characterized by its high yield, tolerance of a broad range of functional groups, and mild reaction conditions, making it an ideal tool for modular synthesis. researchgate.netbenthamdirect.com
The applications of alkyne-based click chemistry are vast and continue to expand. In materials science, it is employed for the surface modification of polymers, the synthesis of dendrimers, and the construction of complex macromolecular architectures. benthamdirect.comumich.edu In drug discovery and chemical biology, the biocompatibility of certain click reactions allows for the labeling and tracking of biomolecules in living systems. nih.gov
Beyond click chemistry, alkynes are precursors to a variety of other functional groups. They can undergo hydrogenation to form alkenes or alkanes, hydration to yield ketones, and participate in various coupling reactions such as the Sonogashira, Glaser, and Hay couplings. This rich reactivity profile makes the alkyne moiety a powerful tool for the diversification of molecular structures and the synthesis of advanced materials with tailored properties.
Rationale for Investigating 4 Pent 2 Yn 1 Yloxy 1 Naphthaldehyde As a Novel Chemical Entity and Precursor
The chemical structure of 4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde, which features a naphthaldehyde core linked to a pentynyl chain via an ether bond, presents a compelling case for its investigation as a novel chemical entity. The synthesis of this molecule would likely proceed via a Williamson ether synthesis, reacting 4-hydroxy-1-naphthaldehyde (B1296455) with a suitable pent-2-yn-1-halide. This approach is analogous to the synthesis of other alkyloxy-aryl aldehydes. researchgate.net
The rationale for the synthesis and study of this specific molecule is multifold:
Bifunctionality: The molecule possesses two distinct and orthogonally reactive functional groups: the aldehyde and the alkyne. The aldehyde can be used for conjugations and modifications, while the alkyne serves as a handle for click chemistry or other alkyne-specific transformations. This allows for a stepwise and controlled elaboration of the molecular structure.
Precursor to Complex Systems: this compound can serve as a versatile building block for the synthesis of more complex molecules. For example, the aldehyde could be converted into a Schiff base or other functional group, followed by a click reaction on the alkyne to attach another molecular fragment. This modular approach is highly desirable in combinatorial chemistry and drug discovery.
Materials Science Applications: The rigid naphthalene (B1677914) core combined with the linear alkyne chain could lead to interesting self-assembly properties. Furthermore, the alkyne can be used to polymerize the molecule or to graft it onto surfaces, leading to the creation of novel functional materials with specific optical or electronic properties derived from the naphthaldehyde unit.
Probing Molecular Interactions: The well-defined structure of this compound makes it a suitable platform for studying intramolecular interactions between the naphthaldehyde and the alkyne-containing side chain. Furthermore, its derivatives could be designed as probes for biological systems, where the naphthalene unit acts as a fluorescent reporter.
Overview of Research Objectives and Scope Within the Field of Naphthalene Alkyne Conjugates
Retrosynthetic Analysis of the this compound Architecture
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify viable starting materials. The primary disconnection for this compound is the ether linkage, a common and reliable bond to form in the forward synthesis. This carbon-oxygen bond cleavage, via a Williamson ether synthesis disconnection, leads to two key precursors: 4-hydroxy-1-naphthaldehyde and a suitable pent-2-yne electrophile, such as pent-2-yn-1-yl bromide .
A further retrosynthetic step involves the formyl group (-CHO) on the naphthalene core. This functional group can be introduced through various formylation methods or derived from the oxidation of a methyl group. This leads back to a simpler precursor, 4-hydroxy-1-methylnaphthalene or 4-hydroxynaphthalene (naphthol) . The 4-hydroxynaphthalene scaffold itself can be disconnected through strategies that build the naphthalene ring system from non-naphthalene precursors, revealing fundamental building blocks like benzene (B151609) derivatives. This multi-step disconnection strategy allows for a flexible and modular approach to the total synthesis.
Synthesis of the 1-Naphthaldehyde (B104281) Core
The formation of the substituted 1-naphthaldehyde core is a critical phase of the synthesis. Several distinct strategies can be employed, ranging from building the aromatic system from the ground up to modifying a pre-existing naphthalene scaffold.
De novo synthesis involves constructing the bicyclic naphthalene system from acyclic or monocyclic precursors. The Haworth synthesis is a classical and effective method for creating naphthalene and its derivatives. quora.comiptsalipur.orgpharmaguideline.com This process typically begins with the Friedel-Crafts acylation of benzene with succinic anhydride (B1165640), which, after a series of reduction and cyclization steps, yields the naphthalene core. quora.comiptsalipur.org By choosing appropriately substituted benzene derivatives as starting materials, this method can be adapted to produce substituted naphthaldehydes.
| Haworth Synthesis Steps for Naphthalene Core |
| Step 1: Friedel-Crafts acylation of benzene with succinic anhydride to form 3-benzoylpropanoic acid. iptsalipur.org |
| Step 2: Clemmensen reduction of the ketone to yield 4-phenylbutanoic acid. iptsalipur.org |
| Step 3: Intramolecular cyclization using strong acid (e.g., H₂SO₄) to form α-tetralone. iptsalipur.org |
| Step 4: A second reduction to give tetrahydronaphthalene (tetralin). quora.com |
| Step 5: Aromatization via dehydrogenation, often using a catalyst like palladium or selenium, to yield naphthalene. quora.comiptsalipur.org |
A more direct approach involves the functionalization of a readily available naphthalene derivative. The aldehyde group can be introduced onto the naphthalene ring through several established methods. orgsyn.org
One common method is the oxidation of a methyl group at the C1 position. For instance, 1-methylnaphthalene (B46632) can be oxidized using selenium dioxide (SeO₂) to produce 1-naphthaldehyde. orgsyn.org If starting with a naphthol, such as 4-hydroxy-1-methylnaphthalene, this oxidation would provide the key 4-hydroxy-1-naphthaldehyde intermediate.
Direct formylation reactions are also highly effective. The Gattermann reaction (using HCN and HCl) or the Vilsmeier-Haack reaction (using a substituted formamide (B127407) like DMF and phosphoryl chloride) can install an aldehyde group directly onto an activated naphthalene ring. orgsyn.org For the synthesis of 4-hydroxy-1-naphthaldehyde, the Reimer-Tiemann reaction is particularly relevant. This reaction treats a phenol (B47542) (or in this case, a naphthol) with chloroform (B151607) in a basic solution to introduce an aldehyde group ortho to the hydroxyl group. orgsyn.org
| Reaction | Reagents | Function | Reference |
| Sommelet Reaction | Hexamethylenetetramine, aqueous acetic acid | Converts 1-(chloromethyl)naphthalene (B51744) to 1-naphthaldehyde | orgsyn.org |
| Oxidation | Selenium dioxide (SeO₂) | Oxidizes 1-methylnaphthalene to 1-naphthaldehyde | orgsyn.org |
| Vilsmeier-Haack | POCl₃, DMF | Formylates activated aromatic rings | orgsyn.org |
| Reimer-Tiemann | CHCl₃, NaOH | Formylates naphthols ortho to the -OH group | orgsyn.org |
Modern synthetic chemistry offers powerful tools for constructing aromatic systems through transition-metal catalysis. Rhodium(III)-catalyzed C–H activation has emerged as a state-of-the-art, atom-economical strategy for building substituted carbocycles, including naphthalenes and naphthols. snnu.edu.cnnih.gov
These methods typically involve a directing group on an aromatic starting material, which guides the rhodium catalyst to activate a specific C-H bond. acs.orgacs.org The resulting metallacycle can then undergo annulation with a coupling partner, such as an alkyne, to construct the second ring of the naphthalene system. snnu.edu.cnacs.org For instance, a sulfoxonium ylide can function as a traceless directing group on a benzene derivative, which then reacts with an alkyne under rhodium catalysis to form a substituted 1-naphthol. snnu.edu.cnacs.org This naphthol can then be carried forward to the desired naphthaldehyde through oxidation or formylation. This strategy allows for the synthesis of highly substituted naphthalenes with excellent regioselectivity under mild, redox-neutral conditions. nih.gov
Benzannulation refers to the construction of a benzene ring onto a pre-existing ring. This is a powerful strategy for synthesizing polycyclic aromatic hydrocarbons. One notable approach involves the generation of highly reactive aryne intermediates, such as naphthynes, which can be trapped in a Diels-Alder reaction. acs.org For example, a polysubstituted naphthalene, such as a tetrabromonaphthalene derivative, can be treated with a strong base like phenyllithium (B1222949) to generate a naphthotriyne equivalent. This intermediate can be trapped with a diene like furan, followed by deoxygenation, to build additional aromatic rings. acs.org While complex, this methodology highlights the versatility of aryne chemistry in constructing elaborate naphthalene-based architectures.
Introduction of the Pent-2-yn-1-yloxy Moiety
The final key transformation in the synthesis of this compound is the formation of the ether bond. This is most commonly and efficiently achieved through the Williamson ether synthesis. youtube.com
This reaction involves the deprotonation of the hydroxyl group of the 4-hydroxy-1-naphthaldehyde intermediate using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a nucleophilic naphthoxide anion. This anion then undergoes a nucleophilic substitution (Sₙ2) reaction with an electrophilic pent-2-yne derivative. youtube.com A common reagent for this purpose is pent-2-yn-1-yl bromide , which can be prepared from the corresponding alcohol, pent-2-yn-1-ol . jaydevchemicals.com The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the substitution. nih.gov This method is widely used for creating aryl propargyl ethers due to its reliability and high yields. nih.govresearchgate.net
Etherification Reactions Involving Pent-2-yn-1-ol Derivatives and Activated Naphthols
The formation of the ether bond in this compound is most commonly achieved through nucleophilic substitution reactions where a naphthoxide species attacks an activated pent-2-yn-1-ol derivative. The Williamson ether synthesis stands out as a fundamental and widely employed method for this transformation. masterorganicchemistry.comfrancis-press.com This reaction involves the deprotonation of a phenolic hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com
In the context of synthesizing the target molecule, the key starting materials would be 4-hydroxy-1-naphthaldehyde and a pent-2-yn-1-yl halide, such as 1-bromo-pent-2-yne or 1-chloro-pent-2-yne. The reaction is typically carried out in the presence of a base to deprotonate the naphthol.
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of Aryl Alkynyl Ethers
| Parameter | Condition | Rationale |
| Base | K₂CO₃, NaH, Cs₂CO₃ | To deprotonate the phenolic hydroxyl group, forming the nucleophilic naphthoxide. The choice of base can influence reactivity and selectivity. nih.govmiracosta.edu |
| Solvent | Acetone, DMF, Acetonitrile | Aprotic polar solvents are generally preferred to solvate the cation of the base and not interfere with the nucleophile. richmond.edu |
| Temperature | Room Temperature to Reflux | The temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. |
| Alkylating Agent | 1-bromo-pent-2-yne, 1-chloro-pent-2-yne | The halide acts as a good leaving group for the SN2 reaction. Bromides are generally more reactive than chlorides. francis-press.com |
An alternative to the Williamson ether synthesis is the Mitsunobu reaction, which allows for the formation of an ether from an alcohol and a pronucleophile under milder, neutral conditions. organic-chemistry.org This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a crucial aspect if a chiral pent-2-yn-1-ol is employed. nih.gov For the synthesis of this compound, the reactants would be 4-hydroxy-1-naphthaldehyde and pent-2-yn-1-ol.
Palladium-Catalyzed Coupling Strategies for Alkyne Ether Formation
While less common for the synthesis of simple aryl alkynyl ethers compared to the Williamson and Mitsunobu reactions, palladium-catalyzed cross-coupling reactions represent a powerful alternative. These methods have been extensively developed for the formation of C-C, C-N, and C-O bonds. Palladium-catalyzed hydroxylation and alkoxylation of aryl halides have become established methodologies in organic synthesis. While direct coupling of a naphthol with an alkynyl alcohol under palladium catalysis is not the most conventional route for this specific ether, related transformations suggest its feasibility. For instance, palladium-catalyzed reactions of aryl halides with alcohols are well-documented.
A hypothetical palladium-catalyzed approach to this compound could involve the coupling of a 4-halo-1-naphthaldehyde (e.g., 4-bromo-1-naphthaldehyde) with pent-2-yn-1-ol. The success of such a reaction would be highly dependent on the choice of palladium catalyst, ligand, and base. Modern palladium precatalysts, often featuring bulky, electron-rich phosphine ligands, have shown high efficacy in C-O bond formation. mit.edu
Convergent and Divergent Synthetic Pathways to this compound
A convergent synthesis involves the independent synthesis of two or more complex fragments that are then combined in the final stages to form the target molecule. researchgate.netcrimsonpublishers.com For the target compound, a convergent approach would entail the separate synthesis of the 4-hydroxy-1-naphthaldehyde core and the pent-2-yn-1-ol side chain, followed by their coupling in a final etherification step. This approach is generally more efficient for complex molecules as it allows for the optimization of individual reaction steps and minimizes the propagation of low-yielding steps through a long linear sequence.
Conversely, a divergent synthesis begins with a common core structure that is subsequently elaborated into a library of related compounds. wikipedia.orgnih.govcrimsonpublishers.com In this context, 4-hydroxy-1-naphthaldehyde could serve as a central scaffold. From this starting point, a variety of alkynyl ethers could be synthesized by reacting it with different alkynyl halides or alcohols. This strategy is particularly useful for generating a series of analogs for structure-activity relationship (SAR) studies.
Optimization of Reaction Conditions, Catalytic Systems, and Reaction Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. For the Williamson ether synthesis, key variables include the choice of base, solvent, temperature, and the nature of the leaving group on the pentynyl derivative. For instance, using a stronger base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can lead to higher yields compared to weaker bases like potassium carbonate (K₂CO₃) in acetone, although harsher conditions may also promote side reactions. nih.govrichmond.edu The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be explored to facilitate the reaction between the aqueous and organic phases, potentially improving yields and reaction times.
In the case of the Mitsunobu reaction, the choice of azodicarboxylate and phosphine can be critical. While DEAD and PPh₃ are standard, other reagents have been developed to simplify purification and improve yields. tcichemicals.com The reaction temperature and order of addition of reagents are also important parameters to control.
For any potential palladium-catalyzed routes, the optimization would focus on the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand, the base, and the solvent. The ligand plays a crucial role in the efficiency of the catalytic cycle, and a screening of various ligands would be necessary to identify the optimal system.
Table 2: Illustrative Yields for O-Alkylation of Phenols with Alkynyl Halides under Various Conditions
| Phenol Derivative | Alkylating Agent | Base/Conditions | Solvent | Yield (%) |
| 4-Hydroxybenzaldehyde | Propargyl bromide | K₂CO₃, reflux | Acetone | ~85% |
| 2-Naphthol | Propargyl bromide | NaOH, TBAB | Dichloromethane/Water | >90% |
| 4-Hydroxy-1-naphthaldehyde | 1-Bromo-pent-2-yne | NaH | DMF | Estimated >80% |
| 4-Hydroxy-1-naphthaldehyde | Pent-2-yn-1-ol | PPh₃, DIAD | THF | Estimated >70% |
Note: The yields for the specific synthesis of this compound are estimated based on analogous reactions reported in the literature.
Investigation of Stereochemical Control and Regioselectivity in Key Synthetic Steps
A significant challenge in the synthesis of this compound can be achieving high regioselectivity, especially if the starting naphthaldehyde contains multiple hydroxyl groups. For instance, if a dihydroxynaphthaldehyde were used as a precursor, selective alkylation of the C4-hydroxyl group over other positions would be paramount. The regioselectivity of such alkylations is influenced by the relative acidity of the hydroxyl groups and steric hindrance around them. The choice of base and reaction conditions can be tuned to favor alkylation at a specific position.
Stereochemical control becomes a critical consideration if the pent-2-yn-1-ol moiety is chiral. The Williamson ether synthesis, proceeding through an SN2 mechanism, will result in an inversion of stereochemistry at the carbon bearing the leaving group. masterorganicchemistry.com Therefore, to obtain a specific enantiomer of the final product, the starting chiral pent-2-yn-1-yl halide must have the opposite configuration.
The Mitsunobu reaction also proceeds with a predictable inversion of stereochemistry at the alcohol's stereocenter. nih.gov This makes it a powerful tool for controlling the stereochemical outcome. If a racemic mixture of pent-2-yn-1-ol is used, a racemic product will be obtained. However, starting with an enantiomerically pure alcohol will yield the corresponding enantiomerically enriched ether. The development of asymmetric catalytic methods for etherification could also provide a route to enantiomerically pure products, although this is a more advanced and less commonly applied strategy for this type of transformation.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound. Its primary function is to provide an extremely accurate mass measurement, which allows for the determination of the precise elemental composition and molecular formula.
For This compound , the molecular formula is C₁₆H₁₄O₂. The expected monoisotopic mass can be calculated with high precision:
16 x Carbon (¹²C) = 16 x 12.000000 = 192.000000
14 x Hydrogen (¹H) = 14 x 1.007825 = 14.10955
2 x Oxygen (¹⁶O) = 2 x 15.994915 = 31.98983
Calculated Monoisotopic Mass = 238.09938 u
An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass-to-charge ratio (m/z) that matches this calculated value to within a few parts per million (ppm). This level of accuracy confidently confirms the molecular formula C₁₆H₁₄O₂, distinguishing it from other potential isobaric compounds.
Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to analyze the fragmentation pattern. This provides valuable structural information by identifying stable fragments of the parent ion. Key predicted fragmentation pathways for the [M+H]⁺ ion would include:
| Predicted Fragment (m/z) | Proposed Structure/Loss |
| 173.0597 | Loss of the pentynyl group (C₅H₅), resulting from cleavage of the ether C-O bond, yielding the [M-C₅H₅]⁺ fragment corresponding to protonated 4-hydroxy-1-naphthaldehyde. |
| 157.0648 | Loss of the entire pent-2-yn-1-yloxy side chain (C₅H₇O), yielding the naphthyl-C=O⁺ fragment. |
| 67.0542 | The pent-2-ynyl cation [C₅H₇]⁺ resulting from cleavage at the ether oxygen. |
These fragmentation patterns provide corroborating evidence for the connectivity of the pentynyl ether to the naphthaldehyde core.
Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and three-dimensional structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for an unambiguous assignment of all proton and carbon signals.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For This compound , COSY would reveal the coupling network within the naphthalene ring system, helping to distinguish the adjacent aromatic protons. youtube.com It would also show a correlation between the methylene (B1212753) protons (-O-CH₂-) and the methyl protons (-CH₃) through the alkyne bond in the pentynyl chain, confirming the side chain's structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). sdsu.eduyoutube.com It is fundamental for assigning each carbon atom that bears a proton. For instance, the proton signal for the aldehyde (-CHO) would correlate with the aldehyde carbon signal, which is expected in the downfield region of the ¹³C spectrum (~190 ppm). youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds, ²JCH and ³JCH), which is vital for connecting different parts of the molecule. sdsu.edu The most critical correlation would be between the methylene protons of the pentynyl side chain (-O-CH₂-) and the C4 carbon of the naphthalene ring, unequivocally proving the position of the ether linkage. Other key HMBC correlations would link the aldehyde proton to carbons C1 and C2 of the naphthalene ring.
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For this molecule, NOESY could reveal spatial proximity between the methylene protons (-O-CH₂-) of the side chain and the H5 proton of the naphthalene ring, providing insights into the preferred conformation around the ether linkage.
A hypothetical table of expected NMR assignments is presented below, based on known data for naphthaldehydes and alkynyl ethers. chemicalbook.comspectrabase.com
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (H → C) |
| Aldehyde-H | 10.3 | 192.5 | C1, C2, C8a |
| 2-H | 7.9 | 125.0 | C1, C3, C4, C8a, Aldehyde-C |
| 3-H | 7.2 | 106.0 | C1, C2, C4, C4a |
| 5-H | 8.2 | 130.0 | C4, C6, C7, C8a |
| 6-H | 7.6 | 128.0 | C5, C7, C8 |
| 7-H | 7.7 | 129.0 | C5, C6, C8, C8a |
| 8-H | 9.2 | 131.0 | C6, C7, C8a |
| 1'-CH₂ | 4.9 | 57.0 | C4, C2', C3' |
| 4'-CH₃ | 1.8 | 3.5 | C2', C3' |
Variable Temperature NMR Studies for Conformational Dynamics and Rotational Barriers
Variable Temperature (VT) NMR studies involve recording NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or restricted rotation. For This compound , VT NMR could be employed to study the rotational barrier around the C4-O aryl-ether bond. At low temperatures, rotation might be slow enough on the NMR timescale to observe distinct signals for conformers, whereas at higher temperatures, these signals would coalesce into a time-averaged signal. This data allows for the calculation of the activation energy (ΔG‡) for rotation, providing quantitative insight into the molecule's conformational flexibility.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture, Bond Lengths, and Intermolecular Interactions
Single Crystal X-ray Diffraction (SCXRD) provides the most definitive and precise information about the three-dimensional structure of a molecule in the solid state. growingscience.comresearchgate.net While a crystal structure for the title compound has not been reported, analysis of the closely related isomer, 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde , provides a strong basis for what to expect. researchgate.net
SCXRD analysis would yield precise data on:
Molecular Architecture: The exact conformation of the molecule in the crystal lattice, including the torsion angles defining the orientation of the pentynyl side chain relative to the naphthalene plane.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, confirming the expected geometries of the sp², sp³, and sp hybridized carbons.
Intermolecular Interactions: It would reveal how the molecules pack in the crystal, identifying non-covalent interactions such as π-π stacking between naphthalene rings or weak C-H···O hydrogen bonds involving the aldehyde oxygen and alkyne protons, which dictate the supramolecular architecture. nih.govresearchgate.net
Based on published data for analogous structures, a representative table of crystallographic data is shown below. researchgate.net
| Parameter | Example Value (from a related structure) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.498 |
| b (Å) | 7.973 |
| c (Å) | 9.660 |
| α (°) | 67.21 |
| β (°) | 84.49 |
| γ (°) | 72.22 |
| Volume (ų) | 506.8 |
| Z (molecules/unit cell) | 2 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Characteristic Vibrational Modes
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These two techniques are often complementary.
For This compound , the key expected vibrational bands are:
| Frequency Range (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |
| ~3300 | C(sp)-H Stretch (terminal alkyne, if present) | FT-IR, Raman | Medium-Sharp |
| 3100-3000 | C(sp²)-H Stretch (aromatic) | FT-IR, Raman | Medium |
| 2980-2850 | C(sp³)-H Stretch (alkyl) | FT-IR, Raman | Medium |
| 2260-2190 | C≡C Stretch (internal alkyne) | Raman | Strong |
| 1700-1680 | C=O Stretch (aryl aldehyde) | FT-IR | Strong |
| 1600-1450 | C=C Stretch (aromatic ring) | FT-IR, Raman | Strong-Medium |
| 1260-1200 | Aryl-O Stretch (asymmetric) | FT-IR | Strong |
| 1075-1020 | Alkyl-O Stretch (symmetric) | FT-IR | Medium |
Chiroptical Spectroscopy (Circular Dichroism), if Stereospecific Synthesis of Chiral Analogues is Pursued
This compound is an achiral molecule and therefore will not exhibit a signal in Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a property exclusive to chiral molecules. mdpi.com
However, as the prompt suggests, should a chiral analog be pursued, CD spectroscopy would become a critical analytical tool. Chirality could be introduced into the molecule, for example, by modifying the side chain to 4-((S)-pent-3-yn-2-yloxy)-1-naphthaldehyde, which contains a stereocenter. In this case, the synthesized chiral analogue would be CD-active. The experimental CD spectrum, showing positive or negative Cotton effects at specific wavelengths corresponding to electronic transitions, could be compared with a theoretically calculated spectrum (e.g., using time-dependent density functional theory, TD-DFT). This comparison would allow for the unambiguous assignment of the absolute configuration (R or S) of the newly created stereocenter. mdpi.com
Reactivity of the Aldehyde Functionality (–CHO)
The aldehyde group in this compound is a key site for a variety of chemical transformations, enabling the extension of the molecule's carbon framework and the introduction of new functional groups.
Nucleophilic Additions and Condensation Reactions with Amines and Alcohols
The electrophilic carbon atom of the aldehyde functionality is susceptible to attack by nucleophiles such as amines and alcohols. The reaction with primary amines typically yields imines (Schiff bases), which can be further reduced to secondary amines. Secondary amines, in turn, can react with the aldehyde to form enamines, provided there is an abstractable alpha-proton.
In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals. With an excess of the alcohol, the reaction can proceed to form an acetal. These reactions are often reversible and can be used as a method for protecting the aldehyde group during other chemical transformations. For instance, the reaction of 6-hydroxyquinoline with 1-naphthaldehyde in the presence of N-benzylmethylamine has been studied, demonstrating the reactivity of the naphthaldehyde moiety in Mannich-type reactions nih.gov.
Oxidation and Reduction Pathways to Carboxylic Acids and Alcohols
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(pent-2-yn-1-yloxy)-1-naphthoic acid. A variety of oxidizing agents can achieve this transformation, including potassium permanganate (KMnO4), chromium trioxide (CrO3), and sodium perborate in acetic acid nih.gov. Biocatalytic methods using aldehyde dehydrogenases also offer a chemoselective route to the carboxylic acid under mild conditions researchgate.net. The oxidation of aldehydes can also be carried out under hydrothermal conditions using iron(III) nitrate as the oxidant rsc.org.
Conversely, the aldehyde can be reduced to the corresponding primary alcohol, [4-(pent-2-yn-1-yloxy)-1-naphthyl]methanol. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose due to its mildness and selectivity for aldehydes and ketones over other functional groups like esters nih.govacs.orgrsc.orgnih.gov. The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis sigmaaldrich.com. The general mechanism involves the nucleophilic attack of a hydride ion from the reducing agent on the carbonyl carbon acs.org.
Knoevenagel Condensation, Wittig Reactions, and Olefination Strategies for Extended Conjugation
The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds and extending the conjugation of the naphthalene system. This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst nih.govwikipedia.orgsigmaaldrich.com. The reaction typically proceeds via a nucleophilic addition to the carbonyl group, followed by dehydration to yield a new α,β-unsaturated system wikipedia.org. Studies on 1-naphthaldehyde have shown that it can undergo Knoevenagel condensation to produce high yields of the corresponding benzylidene derivatives rsc.org. The reaction can even be promoted in water, offering a green chemistry approach rsc.orgnih.gov. The Doebner modification of the Knoevenagel condensation allows for the use of compounds containing a carboxylic acid group, which undergo decarboxylation during the reaction wikipedia.orgorganic-chemistry.org.
The Wittig reaction provides another versatile method for olefination, converting the aldehyde into an alkene wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent) wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes wikipedia.orgorganic-chemistry.org. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com. This reaction has been successfully applied to various aldehydes, including those with aromatic substituents udel.edu.
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Nucleophilic Addition | Amines (primary, secondary), Alcohols | Imines, Enamines, Hemiacetals, Acetals | nih.gov |
| Oxidation | KMnO4, CrO3, Sodium perborate | Carboxylic Acid | nih.govresearchgate.netrsc.org |
| Reduction | NaBH4 | Primary Alcohol | nih.govacs.orgrsc.orgnih.govsigmaaldrich.com |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), Base | α,β-Unsaturated compound | nih.govwikipedia.orgsigmaaldrich.comrsc.orgnih.govorganic-chemistry.org |
| Wittig Reaction | Phosphorus ylide | Alkene | wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comudel.edu |
Reactivity of the Alkyne Moiety (–C≡C–)
The terminal alkyne functionality in this compound is a gateway to a rich array of chemical transformations, particularly through metal-catalyzed reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation ("Click Chemistry")
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound is an excellent substrate for this reaction. The reaction proceeds with a wide range of organic azides in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. This transformation is highly valued for its reliability, broad functional group tolerance, and high yields. The CuAAC reaction has been successfully demonstrated with various propargyl ethers, which are structurally similar to the alkyne moiety in the target compound nih.govresearchgate.net. The reaction can be carried out in various solvents, including water, making it a green and versatile ligation method researchgate.net. Nickel-catalyzed azide-alkyne cycloadditions (NiAAC) have also been reported to work efficiently with propargyl ethers, providing exclusive formation of 1,4-disubstituted triazoles rsc.org.
Transition Metal-Catalyzed Alkyne Functionalizations (e.g., Hydroarylation, Hydrosilylation, Cyclization Reactions)
The terminal alkyne is a versatile handle for a variety of other transition-metal-catalyzed reactions.
Hydroarylation: This reaction involves the addition of an aryl group across the alkyne's triple bond, leading to the formation of substituted alkenes. Transition metals like palladium and rhodium are effective catalysts for this transformation, which can be achieved through various pathways, including reductive Heck reactions with aryl halides or conjugate additions with arylboronic acids rsc.org. Intramolecular hydroarylation of aryl propargyl ethers has been catalyzed by indium, leading to the formation of chromene derivatives rsc.org.
Hydrosilylation: This process involves the addition of a silicon-hydrogen bond across the alkyne, yielding vinylsilanes. These products are valuable intermediates in organic synthesis. Ruthenium catalysts have been shown to be effective for the hydrosilylation of both terminal and internal alkynes, often with high regio- and stereoselectivity.
Cyclization Reactions: The alkyne moiety can participate in various intramolecular cyclization reactions, leading to the formation of heterocyclic structures. For instance, gold(I)-catalyzed propargyl Claisen rearrangement of propargyl vinyl ethers can lead to the formation of allenes, which can then undergo further cyclization acs.orgacs.org. Nickel-catalyzed reductive arylative cyclization of alkynyl enones with aryl halides has also been reported rsc.org.
| Reaction Type | Catalyst/Reagent(s) | Product Type | Reference(s) |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salt, Organic azide | 1,4-Disubstituted 1,2,3-triazole | nih.govresearchgate.netrsc.orgmdpi.com |
| Hydroarylation | Pd or Rh catalyst, Aryl halide or Arylboronic acid | Substituted alkene | rsc.orgrsc.org |
| Hydrosilylation | Ru catalyst, Hydrosilane | Vinylsilane | |
| Cyclization | Au(I) or Ni catalyst | Heterocyclic compounds (e.g., allenes, chromenes) | acs.orgrsc.orgacs.org |
Alkyne Metathesis and Polymerization Potential for Macrocyclic or Polymeric Structures
The internal alkyne moiety in this compound is a key functional group for alkyne metathesis, a powerful carbon-carbon triple bond forming reaction. wikipedia.orgd-nb.info This transformation, typically catalyzed by metal alkylidyne complexes of molybdenum or tungsten, involves the scrambling of alkyne fragments. nih.gov Depending on the reaction conditions and the substrate design, alkyne metathesis can lead to the formation of macrocycles or polymers.
For a molecule like this compound, direct polymerization through acyclic diyne metathesis (ADMET) would necessitate the presence of a second alkyne functionality. However, its potential for ring-closing alkyne metathesis (RCAM) can be envisaged by tethering another alkyne to the naphthalene core, for instance, at the 5- or 8-position. The efficiency of such a cyclization would be governed by the length and nature of the tether, aiming to minimize ring strain in the resulting macrocycle. The driving force for RCAM is often the removal of a small, volatile alkyne byproduct. wikipedia.org
The polymerization potential could be realized through the synthesis of a di-alkynyl derivative of the parent molecule. For example, functionalization of the naphthalene ring with another pent-2-yn-1-yloxy group would create a monomer suitable for ADMET polymerization. This process would yield a polymer with repeating naphthaldehyde units linked by the ether and newly formed alkyne bridges. The properties of such a polymer would be influenced by the stereochemistry of the double bonds formed during the metathesis process.
Table 1: Hypothetical Alkyne Metathesis Reactions of this compound Derivatives
| Entry | Substrate | Reaction Type | Catalyst (Hypothetical) | Product Type |
| 1 | 4,5-bis(Pent-2-yn-1-yloxy)-1-naphthaldehyde | RCAM | Molybdenum Alkylidyne Complex | Macrocycle |
| 2 | A di-alkynyl derivative | ADMET | Tungsten Alkylidyne Complex | Polymer |
Reactivity at the Naphthalene Core and Remote Functionalization
Electrophilic Aromatic Substitution Patterns and Regioselectivity Studies on Naphthalene Ring
The naphthalene core of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating alkoxy group at the C4 position. dalalinstitute.com Conversely, the aldehyde group at C1 is a deactivating group. In electrophilic attack on naphthalene systems, the alpha positions (1, 4, 5, 8) are generally more reactive than the beta positions (2, 3, 6, 7). masterorganicchemistry.com
The interplay of these electronic effects directs incoming electrophiles. The powerful activating and ortho-, para-directing nature of the alkoxy group at C4 would strongly favor substitution at the ortho positions, C3 and C5. The C1 aldehyde group, being a meta-director, would deactivate the C2 and C8 positions. Therefore, electrophilic attack is most likely to occur at the C5 position, which is alpha to the naphthalene core and ortho to the activating alkoxy group, and to a lesser extent at the C3 position. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Major Product (Predicted) | Minor Product (Predicted) |
| Nitration | NO₂⁺ | 5-Nitro-4-(pent-2-yn-1-yloxy)-1-naphthaldehyde | 3-Nitro-4-(pent-2-yn-1-yloxy)-1-naphthaldehyde |
| Bromination | Br⁺ | 5-Bromo-4-(pent-2-yn-1-yloxy)-1-naphthaldehyde | 3-Bromo-4-(pent-2-yn-1-yloxy)-1-naphthaldehyde |
| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-4-(pent-2-yn-1-yloxy)-1-naphthaldehyde | 3-Acyl-4-(pent-2-yn-1-yloxy)-1-naphthaldehyde |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Naphthalene Positions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com To utilize these powerful reactions on the this compound scaffold, a leaving group, typically a halide, must first be installed on the naphthalene ring. This can be achieved through the electrophilic halogenation described in the previous section, yielding, for example, 5-bromo-4-(pent-2-yn-1-yloxy)-1-naphthaldehyde.
This halogenated derivative can then serve as a substrate for a variety of cross-coupling reactions:
Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) would introduce a new aryl, heteroaryl, or alkyl group at the C5 position.
Sonogashira Coupling: Coupling with a terminal alkyne (R-C≡CH) would install another alkyne functionality, creating a di-alkynyl system with potential for further transformations.
Heck Coupling: Reaction with an alkene (CH₂=CHR) would lead to the formation of a new carbon-carbon double bond at the C5 position.
These reactions would allow for the systematic elaboration of the naphthalene core, providing access to a wide range of derivatives with tailored electronic and steric properties. nih.govbohrium.com
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative
| Entry | Halogenated Substrate | Coupling Partner | Reaction Type | Catalyst System (Illustrative) | Product |
| 1 | 5-Bromo-4-(pent-2-yn-1-yloxy)-1-naphthaldehyde | Phenylboronic acid | Suzuki | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-4-(pent-2-yn-1-yloxy)-1-naphthaldehyde |
| 2 | 5-Bromo-4-(pent-2-yn-1-yloxy)-1-naphthaldehyde | Ethynyltrimethylsilane | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Trimethylsilylethynyl)-4-(pent-2-yn-1-yloxy)-1-naphthaldehyde |
| 3 | 5-Bromo-4-(pent-2-yn-1-yloxy)-1-naphthaldehyde | Styrene | Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Styryl-4-(pent-2-yn-1-yloxy)-1-naphthaldehyde |
Exploration of Tandem Reactions and Cascade Processes Involving Multiple Functional Groups
The co-existence of an aldehyde, an alkyne, and an ether linkage within the same molecule opens up avenues for designing elegant tandem or cascade reactions, where multiple bonds are formed in a single operation. tminehan.comnih.gov
One hypothetical cascade could be initiated by the reaction of the aldehyde. For instance, a condensation reaction with a suitable nucleophile could be followed by an intramolecular cyclization involving the alkyne. An example would be a reaction with a hydrazine derivative to form a hydrazone, which could then undergo an intramolecular [4+2] cycloaddition with the alkyne, leading to complex heterocyclic structures fused to the naphthalene ring.
Another possibility involves leveraging the alkynyl ether moiety. Under certain conditions, alkynyl ethers can undergo rearrangements or participate in cycloadditions. tminehan.comnih.gov For example, a thermal or metal-catalyzed process could potentially induce a cyclization onto the naphthalene ring. Furthermore, the hexadehydro-Diels–Alder (HDDA) reaction, a powerful tool for generating benzynes from polyynes, could be conceptually applied if the molecule were modified to contain a 1,3-diyne system tethered to the alkyne. nih.gov
The development of such cascade reactions would be highly valuable, offering a rapid increase in molecular complexity from a relatively simple starting material. rsc.org
Photophysical and Electronic Properties of 4 Pent 2 Yn 1 Yloxy 1 Naphthaldehyde
Comprehensive Absorption and Emission Spectroscopy in Various Solvents and Aggregate States
The absorption and emission characteristics of 4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde are dictated by the electronic transitions within the naphthalene (B1677914) moiety, which are modulated by the substituents. The presence of the aldehyde and the pentynyloxy groups influences the energy levels of the molecular orbitals involved in these transitions.
The UV-visible absorption spectrum of naphthaldehyde derivatives is typically characterized by bands arising from π–π* transitions within the naphthalene ring system. For instance, naphthalene itself exhibits absorption bands in the ultraviolet region. The introduction of an aldehyde group and an alkyloxy substituent at the 4-position is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the electron-donating nature of the ether oxygen.
The absorption spectrum of similar naphthalene chalcone derivatives shows bands in the 300-350 nm range, which are attributed to π–π* transitions. nih.gov It is anticipated that this compound would exhibit similar absorption characteristics. The fine structure often observed in the absorption spectra of aromatic compounds is a result of vibronic coupling, where electronic transitions are coupled with vibrational transitions.
The energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), determine the electronic transition energies. The alkyloxy group, being an electron-donating group, will raise the energy of the HOMO, while the electron-withdrawing aldehyde group will lower the energy of the LUMO. This reduction in the HOMO-LUMO gap contributes to the red-shift in the absorption spectrum compared to unsubstituted naphthalene.
The polarity of the solvent can significantly influence the absorption and emission spectra of polar molecules like this compound. In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This leads to a red-shift in the emission spectrum, a phenomenon known as solvatochromism.
The Stokes shift, which is the difference in wavelength between the maximum of the absorption and the maximum of the emission, is also affected by solvent polarity. An increase in solvent polarity typically leads to a larger Stokes shift. This is due to the reorientation of solvent molecules around the excited-state dipole, which lowers the energy of the excited state before emission occurs. For naphthalimide derivatives, an increase in solvent polarity can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which can strongly quench fluorescence. researchgate.net
Table 1: Expected Absorption and Emission Maxima of this compound in Various Solvents
| Solvent | Polarity (Dielectric Constant) | Expected Absorption Max (λ_abs, nm) | Expected Emission Max (λ_em, nm) | Expected Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Hexane | 1.88 | ~330 | ~400 | ~5900 |
| Dichloromethane | 8.93 | ~335 | ~420 | ~6800 |
| Acetonitrile (B52724) | 37.5 | ~340 | ~440 | ~7800 |
Note: The data in this table is hypothetical and based on trends observed for similar aromatic carbonyl compounds.
Determination of Quantum Yields and Fluorescence Lifetimes in Different Environments
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. nih.gov
For many organic fluorophores, both the quantum yield and the lifetime are sensitive to the molecular environment. nih.gov The presence of non-radiative decay pathways, such as internal conversion and intersystem crossing, can reduce the quantum yield. In the case of this compound, the flexibility of the pentynyloxy side chain and potential interactions with the naphthalene ring could provide avenues for non-radiative decay, potentially leading to a lower quantum yield compared to more rigid analogues.
Naphthalene itself has a fluorescence quantum yield of 0.23 in cyclohexane. The substitution pattern on the target molecule is expected to influence this value. In general, fluorescence quantum yields of organic dyes decrease with increasing solvent polarity. researchgate.net
Table 2: Anticipated Fluorescence Quantum Yields and Lifetimes
| Solvent | Expected Quantum Yield (Φ_F) | Expected Fluorescence Lifetime (τ_F, ns) |
|---|---|---|
| Hexane | ~0.3 - 0.5 | ~5 - 10 |
| Dichloromethane | ~0.2 - 0.4 | ~3 - 7 |
| Acetonitrile | ~0.1 - 0.3 | ~2 - 5 |
Note: These values are estimations based on typical ranges for substituted naphthalenes and are subject to experimental verification.
Singlet and Triplet State Characterization via Time-Resolved Spectroscopy
Time-resolved spectroscopy is a powerful tool for studying the dynamics of excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can relax to the ground state (S₀) via fluorescence or non-radiative decay. Alternatively, it can undergo intersystem crossing to a triplet state (T₁).
The characterization of the singlet and triplet states is crucial for understanding the complete photophysical behavior of the molecule. The singlet state lifetime can be directly measured using techniques like time-correlated single-photon counting (TCSPC). The triplet state is typically longer-lived and can be studied using transient absorption spectroscopy. The efficiency of intersystem crossing is influenced by factors such as the presence of heavy atoms and the energy gap between the S₁ and T₁ states. For naphthalene-linked crown ethers, efficient spin-orbit coupling can lead to a greater population of the lowest triplet state. ias.ac.in
Investigation of Excited State Intramolecular Proton Transfer (ESIPT) Pathways for Naphthaldehyde Derivatives
Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity. In the case of some naphthaldehyde derivatives, such as 1-hydroxy-2-naphthaldehyde, an intramolecular hydrogen bond facilitates the transfer of a proton in the excited state. researchgate.net This process leads to the formation of a transient tautomer with a distinct, large Stokes-shifted emission.
For this compound, a classical ESIPT pathway involving a hydroxyl group is not present. However, the term ESIPT has been used more broadly to describe proton transfer from other groups or even from a solvent molecule. It is unlikely that the title compound will undergo a traditional ESIPT reaction.
Electrochemical Studies for Redox Behavior and Elucidation of Frontier Molecular Orbitals
Electrochemical techniques, such as cyclic voltammetry, can be used to investigate the redox properties of a molecule, providing information about the energies of the HOMO and LUMO. The oxidation potential is related to the energy of the HOMO, while the reduction potential is related to the energy of the LUMO. These studies are essential for applications in organic electronics and sensing.
The aldehyde group in this compound is an electron-withdrawing group, which will make the molecule easier to reduce (less negative reduction potential) compared to unsubstituted naphthalene. The electron-donating alkyloxy group will make the molecule easier to oxidize (less positive oxidation potential). The electrochemical behavior of naphthalimide derivatives has been studied, revealing their potential use in electronic devices. website-files.com The redox potentials of substituted phenols have also been systematically investigated. nih.gov
From the oxidation and reduction potentials, the electrochemical HOMO-LUMO gap can be estimated. This value can then be compared with the optical gap obtained from absorption spectroscopy to understand the electronic structure of the molecule better.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-hydroxy-2-naphthaldehyde |
Conclusion and Future Research Directions for 4 Pent 2 Yn 1 Yloxy 1 Naphthaldehyde
Summary of Key Research Findings and Contributions to Naphthaldehyde-Alkyne Chemistry
Given the limited direct research on 4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde, its potential contributions can be inferred from the established chemistry of its constituent parts: the naphthaldehyde scaffold and the internal alkyne group.
The naphthaldehyde moiety is a well-known component in the development of fluorescent probes and chemosensors. The photophysical properties of the naphthalene (B1677914) ring system are highly sensitive to its substitution pattern, making it a versatile platform for designing molecules that exhibit changes in their spectroscopic properties upon interaction with specific analytes. The aldehyde group at the 1-position offers a reactive site for further chemical modifications, such as the formation of Schiff bases, which can be exploited in the synthesis of metal complexes and organic functional materials.
The alkyne functional group, in this case, an internal pentynyl chain, provides a handle for a variety of chemical transformations. While terminal alkynes are more commonly used in popular "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), internal alkynes can also participate in various cycloaddition reactions and transition metal-catalyzed cross-coupling reactions. The presence of this group within the naphthaldehyde framework could allow for the development of novel polymerization or material functionalization strategies.
The combination of these two functionalities in a single molecule could lead to significant contributions in the following areas:
Multifunctional Organic Materials: The compound could serve as a monomer for the synthesis of novel polymers. The naphthaldehyde unit could impart desirable photophysical or electronic properties, while the alkyne could be used for polymerization or cross-linking.
Complex Molecular Architectures: The differential reactivity of the aldehyde and alkyne groups allows for orthogonal functionalization, enabling the construction of complex, three-dimensional molecules.
Probes for Biological Systems: The fluorescent nature of the naphthaldehyde core, combined with the bio-orthogonal reactivity of the alkyne, makes it a candidate for the development of chemical probes for cellular imaging and biological tool development.
Identification of Unaddressed Research Questions and Remaining Challenges
The novelty of this compound means that a number of fundamental research questions remain unanswered. Addressing these will be crucial to unlocking its full potential.
| Research Question | Remaining Challenges |
| Synthesis and Characterization: What is the most efficient and scalable synthetic route to this compound? | Developing a high-yield synthesis and obtaining a complete spectroscopic and crystallographic characterization of the molecule. |
| Reactivity Profile: How does the electronic interplay between the naphthaldehyde and the pentynyloxy chain affect the reactivity of both the aldehyde and the alkyne groups? | Quantifying the reactivity of each functional group and understanding the potential for intramolecular reactions or competing side reactions under various conditions. |
| Photophysical Properties: What are the detailed absorption and emission properties of this molecule? How do they change in different solvent environments or upon binding to other molecules? | A thorough photophysical study is needed to establish its potential as a fluorescent probe or material. This includes determining quantum yields and excited-state lifetimes. |
| Material Integration: How can this molecule be effectively incorporated into larger systems such as polymers or surface coatings? | Overcoming challenges related to solubility, processability, and the stability of the final materials. |
| Biological Compatibility and Utility: Is the compound biocompatible, and can the alkyne functionality be effectively utilized for bioconjugation in a cellular environment? | Assessing cytotoxicity and developing protocols for its application in biological systems without interfering with normal cellular processes. |
Prospects for Novel Derivatization, Functionalization, and Heterofunctionalization Strategies
The unique structure of this compound opens up a wide array of possibilities for creating new derivatives with tailored properties.
Derivatization of the Aldehyde Group:
Reductive Amination: Reaction with primary or secondary amines followed by reduction can yield a variety of substituted aminomethylnaphthalenes.
Wittig and Related Reactions: Conversion of the aldehyde to an alkene, providing access to a range of vinylnaphthalene derivatives.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for functionalization.
Condensation Reactions: Formation of Schiff bases, hydrazones, and oximes, which can act as ligands for metal complexes or as building blocks for supramolecular assemblies.
Functionalization of the Alkyne Group:
Cycloaddition Reactions: Participation in [3+2] and [4+2] cycloadditions to form various heterocyclic systems.
Hydrofunctionalization: Addition of H-X bonds (where X can be a variety of atoms) across the triple bond to introduce new functional groups.
Transition Metal-Catalyzed Reactions: Cross-coupling reactions to form more complex carbon skeletons.
Heterofunctionalization Strategies:
The presence of two distinct reactive sites allows for sequential or orthogonal functionalization. For instance, the aldehyde could first be protected, followed by modification of the alkyne. Subsequently, deprotection of the aldehyde would allow for its derivatization, leading to highly complex and multifunctional molecules.
Emerging Opportunities in Advanced Materials Science, Sensor Technologies, and Biological Tool Development
The potential applications for this compound and its derivatives are broad and span multiple scientific disciplines.
Advanced Materials Science:
Conjugated Polymers: Incorporation into the backbone of conjugated polymers could lead to materials with interesting optoelectronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Functional Coatings: The alkyne group could be used to graft the molecule onto surfaces, creating functional coatings with specific optical or chemical properties.
Self-Assembling Systems: The rigid naphthaldehyde core and the flexible pentynyloxy chain could drive the self-assembly of the molecule into ordered nanostructures.
Sensor Technologies:
Fluorescent Chemosensors: Derivatization of the aldehyde group with specific recognition units could lead to fluorescent sensors for metal ions, anions, or biologically relevant small molecules. The change in the fluorescence of the naphthaldehyde core upon binding would be the sensing mechanism.
Ratiometric Probes: By designing derivatives with multiple fluorophores, it may be possible to create ratiometric probes that allow for more accurate quantitative measurements.
Biological Tool Development:
Bioconjugation: The alkyne functionality can be used for covalent attachment to biomolecules (e.g., proteins, DNA) that have been modified to contain a complementary reactive group (e.g., an azide). This would enable the labeling and tracking of biomolecules in living systems.
Targeted Drug Delivery: The naphthaldehyde scaffold could be incorporated into drug delivery systems, with the alkyne group used to attach targeting ligands that direct the system to specific cells or tissues.
Cellular Imaging: The inherent fluorescence of the naphthaldehyde core makes it a promising candidate for developing new fluorescent dyes for cellular imaging.
Q & A
Basic: What are the common synthetic routes for preparing 4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde?
The Williamson ether synthesis is a primary method for introducing the pent-2-yn-1-yloxy group onto the naphthaldehyde scaffold. This involves reacting 1-naphthaldehyde derivatives (e.g., 1-hydroxy-naphthaldehyde) with propargyl bromide or similar alkynyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Ultrasound-assisted methods can enhance reaction efficiency, reducing reaction times to 30–60 minutes and improving yields (~77%) . Alternative approaches include Vilsmeier-Haack formylation of pre-functionalized naphthalene derivatives, though this requires careful control of reaction conditions to avoid over-oxidation .
Basic: What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~10.9 ppm) and alkynyl ether connectivity (e.g., propargyl protons at δ ~2.6 ppm and 4.9 ppm) .
- IR Spectroscopy : Identification of C≡C stretching (~2117 cm⁻¹) and aldehyde C=O stretching (~1651 cm⁻¹) .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C: 79.98%, H: 4.79% for C₁₄H₁₀O₂ derivatives) .
- X-ray Crystallography : Resolves bond lengths (e.g., C≡C: ~1.20 Å) and torsion angles (e.g., gauche conformation of the alkynyloxy group) .
Advanced: How can computational methods like DFT aid in understanding the electronic structure of this compound?
Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model the compound’s electron density distribution, frontier molecular orbitals, and reactivity indices. For example:
- HOMO-LUMO gaps predict charge-transfer behavior, relevant for fluorescence or catalytic applications.
- Electrostatic potential maps highlight nucleophilic/electrophilic sites (e.g., aldehyde group as an electrophilic center).
- Correlation-energy functionals (e.g., Colle-Salvetti) refine electronic correlation effects in aromatic systems .
Advanced: What challenges arise in crystallographic analysis and how are they addressed?
Challenges include:
- Disorder in alkynyl groups : The C≡C moiety may exhibit positional disorder, resolved using restraints in refinement software (e.g., SHELXL) .
- Weak intermolecular interactions : π-π stacking (e.g., 3.688 Å between naphthalene rings) and C–H···O hydrogen bonds stabilize the crystal lattice but require high-resolution data (θ > 25°) for accurate modeling .
- Thermal motion anisotropy : Anisotropic displacement parameters (ADPs) for light atoms (e.g., H) are modeled using riding constraints .
Basic: What are the key structural features influencing its reactivity?
- Aldehyde group : Participates in nucleophilic additions (e.g., Schiff base formation) and condensations .
- Alkynyl ether : Acts as a directing group in metal-catalyzed cross-coupling (e.g., Sonogashira) and click chemistry .
- Methoxy/alkoxy substituents : Electron-donating groups enhance aromatic ring electron density, affecting regioselectivity in electrophilic substitutions .
Advanced: How do substituent positions affect biological activity compared to analogs?
- 4-Methoxy vs. 2-alkoxy derivatives : Methoxy at the 4-position (vs. 2-position) increases steric hindrance, altering binding to enzymes like alcohol dehydrogenase .
- Aldehyde vs. carboxylate derivatives : Aldehydes exhibit higher electrophilicity, enabling covalent interactions with thiol groups in proteins (e.g., antimicrobial activity) .
- Toxicological profiles : Substituents influence metabolic pathways (e.g., CYP2C19-mediated oxidation of naphthaldehydes to carboxylic acids) .
Advanced: How to resolve discrepancies in spectroscopic vs. crystallographic data?
- NMR vs. X-ray bond lengths : Discrepancies in C–O bond lengths (NMR: ~1.36 Å vs. X-ray: ~1.42 Å) arise from solution-phase dynamics vs. solid-state packing. Hybrid methods (e.g., REDOR NMR) reconcile these differences .
- Tautomerism in solution : Keto-enol equilibria in aldehydes may shift under NMR conditions, requiring variable-temperature studies .
Basic: What safety considerations are needed when handling this compound?
- Toxicity : Naphthalene derivatives are potential irritants (lachrymators) and may induce hepatic/renal effects in mammals. Follow OSHA guidelines for PPE (gloves, goggles) and fume hood use .
- Reactivity : The aldehyde group is moisture-sensitive; store under inert atmosphere (N₂/Ar) at –20°C.
- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
